3,4-Diaminobutanoic acid
CAS No.: 131530-16-0
Cat. No.: VC21538852
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 131530-16-0 |
---|---|
Molecular Formula | C4H10N2O2 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | 3,4-diaminobutanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) |
Standard InChI Key | XQKAYTBBWLDCBB-UHFFFAOYSA-N |
SMILES | C(C(CN)N)C(=O)O |
Canonical SMILES | C(C(CN)N)C(=O)O |
Chemical Properties and Structure
3,4-Diaminobutanoic acid is a non-natural amino acid with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol . The compound features a butanoic acid backbone with two amino groups strategically positioned at the 3rd and 4th carbon positions, giving it distinctive chemical properties that make it valuable for various applications.
Structural Characteristics
The basic structure of 3,4-Diaminobutanoic acid consists of a four-carbon chain with a carboxylic acid group at one end and two amino groups attached to the carbon chain. This arrangement creates a molecule with multiple reactive sites that can participate in various chemical reactions and biological interactions. The compound's structure can be represented by the SMILES notation C(C(CN)N)C(=O)O, which provides a string-based description of its molecular structure .
Physical and Chemical Properties
The physical and chemical properties of 3,4-Diaminobutanoic acid are summarized in Table 1, providing a comprehensive overview of its characteristics.
Table 1: Key Physical and Chemical Properties of 3,4-Diaminobutanoic Acid
The compound's dual amino groups provide multiple sites for hydrogen bonding and ionic interactions, making it soluble in water and capable of participating in various biochemical processes. The carboxylic acid group adds further functionality, allowing the compound to act as both an acid and a base under different conditions.
Nomenclature and Identifiers
3,4-Diaminobutanoic acid is known by several names and identifiers in scientific literature and chemical databases, facilitating its identification and characterization across different platforms.
Systematic Names and Synonyms
The compound is primarily known as 3,4-Diaminobutanoic acid, but it also has several synonyms that appear in scientific literature and chemical databases:
Identification Codes and Database Entries
3,4-Diaminobutanoic acid is registered in various chemical databases with specific identification codes that enable researchers to access information about the compound:
Stereochemistry
3,4-Diaminobutanoic acid exhibits stereoisomerism due to the presence of a chiral carbon at position 3, resulting in two enantiomers: (R)-3,4-diaminobutanoic acid and (S)-3,4-diaminobutanoic acid.
Stereoisomers and Their Properties
The (S)-3,4-Diaminobutanoic acid isomer has been specifically studied for its applications in pharmaceutical and biochemical research. This stereoisomer has the InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 and can be represented by the isomeric SMILES notation C(C@@HN)C(=O)O.
The stereochemistry of 3,4-Diaminobutanoic acid is particularly important in biological systems, where enzymes and receptors often interact preferentially with specific stereoisomers. This stereoselectivity can significantly impact the compound's biological activity and effectiveness in various applications.
Synthesis Methods
Several approaches have been developed for the synthesis of 3,4-Diaminobutanoic acid, including chemical and chemoenzymatic methods.
Chemoenzymatic Synthesis
A notable method for synthesizing 3,4-Diaminobutanoic acid involves chemoenzymatic approaches. Research has demonstrated an efficient chemoenzymatic synthesis of (R)-3,4-diaminobutanoic acid derivatives with suitable orthogonal protection for solid phase peptide synthesis . This method combines the specificity and selectivity of enzymatic reactions with traditional chemical synthesis to produce the desired compound with high stereoselectivity.
The chemoenzymatic approach typically involves the use of enzymes to catalyze specific reactions in the synthesis pathway, resulting in highly stereoselective products. This method is particularly valuable for producing the (R)-enantiomer of 3,4-diaminobutanoic acid with appropriate protecting groups for further applications in peptide synthesis .
Chemical Synthesis Routes
Biological Activities
3,4-Diaminobutanoic acid demonstrates several significant biological activities that make it valuable for various applications in biochemical research and pharmaceutical development.
Role in Amino Acid Metabolism
The compound is used in studies related to amino acid metabolism and protein synthesis, providing researchers with insights into how amino acids are metabolized and integrated into proteins. Its unique structure with two amino groups allows it to participate in various biochemical pathways and interactions with enzymes involved in amino acid metabolism.
Applications
3,4-Diaminobutanoic acid has diverse applications across several fields, including pharmaceutical development, biochemical research, and material science.
Pharmaceutical Applications
In pharmaceutical development, 3,4-Diaminobutanoic acid serves as a valuable building block for the synthesis of various bioactive compounds and potential drug candidates. Its unique structure allows for specific modifications and functionalization to develop compounds with desired pharmacological properties.
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Researchers use it to investigate cellular processes and gain insights into fundamental biochemical mechanisms.
Peptide Synthesis
3,4-Diaminobutanoic acid is utilized in peptide synthesis, where its orthogonally protected derivatives facilitate the construction of complex peptides with specific amino acid sequences . The compound's unique functional groups allow for selective reactions and connections in peptide synthesis protocols.
Drug Delivery Systems
The properties of 3,4-Diaminobutanoic acid make it suitable for formulating drug delivery systems, enhancing the bioavailability of therapeutic compounds. This application is particularly important for drugs that require targeted delivery to specific tissues or cells.
Material Science Applications
Recent research has focused on the biosynthesis of polymers from diaminobutyric acids, which have shown potential in producing materials with antiviral properties. This indicates broader applications of diaminobutyric acids beyond pharmaceuticals and biochemical research.
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmaceutical Development | Building block for bioactive compounds | Enables creation of specialized drug candidates |
Biochemical Research | Studies of amino acid metabolism | Provides insights into cellular processes |
Peptide Synthesis | Construction of complex peptides | Facilitates specific amino acid sequences |
Drug Delivery Systems | Enhanced bioavailability of therapeutics | Improves targeted delivery of drugs |
Material Science | Biosynthesis of antiviral polymers | Creates materials with specialized properties |
Research Findings
Recent research has advanced our understanding of 3,4-Diaminobutanoic acid and expanded its potential applications in various fields.
Chemoenzymatic Synthesis Developments
Significant progress has been made in the chemoenzymatic synthesis of (R)-3,4-diaminobutanoic acid derivatives. Research has demonstrated efficient methods for producing these compounds with suitable orthogonal protection for solid phase peptide synthesis . These developments have enhanced the accessibility and utility of 3,4-Diaminobutanoic acid in peptide chemistry and related fields.
Polymer Research
Studies on the biosynthesis of polymers from diaminobutyric acids have revealed potential applications in creating materials with antiviral properties. This research direction opens new possibilities for utilizing 3,4-Diaminobutanoic acid and related compounds in material science and biomedical applications.
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